
3-(Cyclohexen-1-yl)propan-1-ol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexen-1-yl)propan-1-ol;methanesulfonic acid is a compound that combines the structural features of a cyclohexene ring with a propanol side chain and a methanesulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexen-1-yl)propan-1-ol typically involves the reaction of cyclohexene with a suitable reagent to introduce the propanol side chain. One common method is the hydroboration-oxidation reaction, where cyclohexene is treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to yield the desired alcohol.
Methanesulfonic acid can be introduced through a sulfonation reaction, where the alcohol group of 3-(Cyclohexen-1-yl)propan-1-ol is reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as pyridine. This reaction results in the formation of the methanesulfonic acid ester.
Industrial Production Methods
Industrial production of 3-(Cyclohexen-1-yl)propan-1-ol;methanesulfonic acid may involve large-scale hydroboration-oxidation and sulfonation reactions. These processes are typically carried out in batch reactors with precise control over reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexen-1-yl)propan-1-ol;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyclohexene ring can be reduced to form cyclohexane derivatives.
Substitution: The methanesulfonic acid group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexylpropan-1-ol.
Substitution: Various methanesulfonate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Cyclohexen-1-yl)propan-1-ol;methanesulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexen-1-yl)propan-1-ol;methanesulfonic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The methanesulfonic acid group can enhance the compound’s solubility and reactivity, facilitating its interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclohexen-1-ol: A related compound with a similar cyclohexene ring structure but lacking the propanol side chain and methanesulfonic acid group.
Cyclohexanone: An oxidized derivative of cyclohexene with a ketone functional group.
Cyclohexanecarboxylic acid: An oxidized derivative with a carboxylic acid functional group.
Uniqueness
3-(Cyclohexen-1-yl)propan-1-ol;methanesulfonic acid is unique due to the combination of its cyclohexene ring, propanol side chain, and methanesulfonic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
63715-12-8 |
|---|---|
Fórmula molecular |
C10H20O4S |
Peso molecular |
236.33 g/mol |
Nombre IUPAC |
3-(cyclohexen-1-yl)propan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C9H16O.CH4O3S/c10-8-4-7-9-5-2-1-3-6-9;1-5(2,3)4/h5,10H,1-4,6-8H2;1H3,(H,2,3,4) |
Clave InChI |
LXXYIVRLOUKZDW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1CCC(=CC1)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



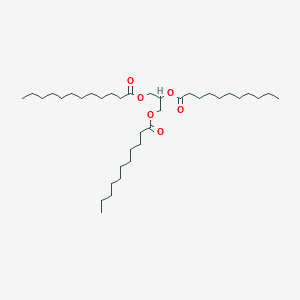
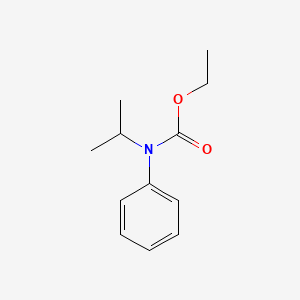
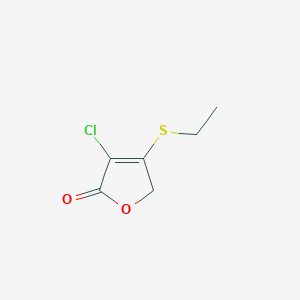
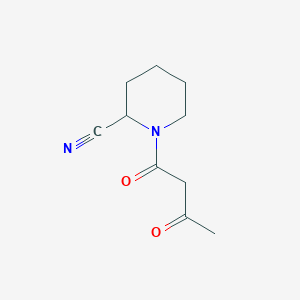
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine](/img/structure/B14511336.png)
![3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane](/img/structure/B14511343.png)
![[3-Hydroxy-3-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14511351.png)
![1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl-](/img/structure/B14511352.png)
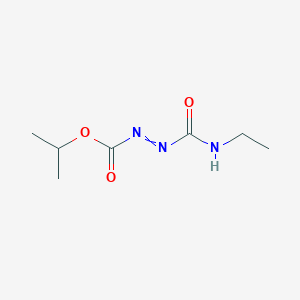

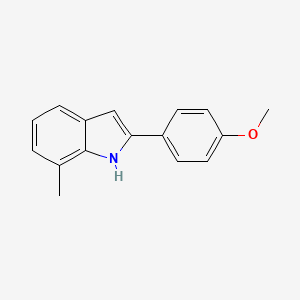
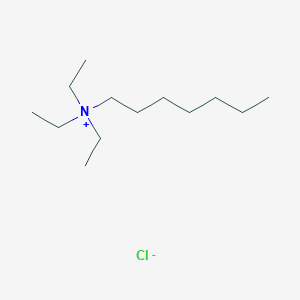
![N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide](/img/structure/B14511379.png)
